

A Technical Guide to 5-Aminoimidazole Ribonucleotide (AIR) in De Novo Purine Synthesis

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Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the production of DNA, RNA, and various cofactors. Central to this pathway is the intermediate 5-aminoimidazole ribonucleotide (AIR), which lies at a critical juncture. The enzymatic conversion of AIR, specifically its carboxylation, represents a significant evolutionary divergence between prokaryotes and higher eukaryotes. This divergence offers a compelling therapeutic window, making the enzymes that metabolize AIR attractive targets for the development of novel antimicrobial and anticancer agents. This guide provides an in-depth examination of the biosynthesis and subsequent enzymatic fate of AIR, presents quantitative kinetic data for the key enzymes involved, details relevant experimental protocols, and discusses the therapeutic implications of targeting this crucial node in purine metabolism.

Introduction to De Novo Purine Synthesis and AIR

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that constructs the purine ring from basic molecular precursors, including amino acids, bicarbonate, and one-carbon units from the folate pool. In humans, this pathway involves ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into the first fully formed purine nucleotide, inosine monophosphate (IMP), which then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).



5-Aminoimidazole ribonucleotide (**AIR**) is the product of the fifth step in this pathway.[1] Its formation represents the closure of the five-membered imidazole ring, a core component of the final purine structure. The subsequent fate of **AIR** is a single carboxylation reaction, but the mechanism of this step differs fundamentally between microbes and humans, making it a focal point for research and drug development.

Biosynthesis of AIR

AIR is synthesized from its linear precursor, 5'-phosphoribosylformylglycinamidine (FGAM), in a reaction catalyzed by AIR synthetase (also known as phosphoribosylformylglycinamidine cycloligase or, in prokaryotes, PurM).[1] This intramolecular cyclization is an ATP-dependent process where ATP is hydrolyzed to ADP and inorganic phosphate (Pi) to facilitate ring closure.[2] The reaction proceeds via a sequential mechanism in which ATP binds to the enzyme first, followed by FGAM.[3]

Reaction: FGAM + ATP → AIR + ADP + Pi + H+

The Carboxylation of AIR: A Key Evolutionary Divergence

The sixth step of the pathway is the carboxylation of the C4 position of the imidazole ring of **AIR** to form 4-carboxy-5-aminoimidazole ribonucleotide (C**AIR**). This single transformation is accomplished by two distinct enzymatic strategies, highlighting a significant divergence between higher eukaryotes and most microorganisms.

Eukaryotic Pathway: Direct CO₂ Fixation

In humans and other higher eukaryotes, the carboxylation of **AIR** is a direct, single-step reaction. This conversion is catalyzed by the enzyme **AIR** carboxylase (**AIR**c). In humans, **AIR**c is one of two catalytic domains of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole-succinocarboxamide synthetase).[4] This reaction utilizes carbon dioxide (CO₂) as the substrate and, notably, does not require ATP.[4][5]

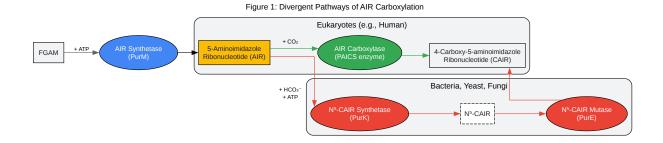
Prokaryotic and Fungal Pathway: A Two-Step, ATP-Dependent Process



In contrast, most bacteria, yeast, and fungi employ a two-step, ATP-dependent mechanism to carboxylate **AIR**. This process involves two separate enzymes:

- N⁵-CAIR Synthetase (PurK): This enzyme first catalyzes the ATP-dependent carboxylation of the exocyclic N5 amine of AIR using bicarbonate (HCO₃⁻) as the carbon source. This reaction forms an unstable intermediate, N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR).[3]
- N⁵-CAIR Mutase (PurE): The second enzyme, N⁵-CAIR mutase, catalyzes the intramolecular transfer of the carboxyl group from the N5 position to the C4 position, converting N⁵-CAIR into the final product, CAIR.[3]

This two-enzyme system introduces an additional ATP hydrolysis step into the microbial pathway that is absent in the human counterpart, making it a point of metabolic vulnerability.



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Caption: Divergent pathways for the conversion of AIR to CAIR in different domains of life.

Quantitative Analysis of Key Enzymes



The efficiency of these enzymes can be described by their kinetic parameters. The Michaelis constant (K_m) reflects the substrate concentration at half-maximal velocity, indicating substrate binding affinity (a lower K_m suggests higher affinity). The catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit time.

Enzyme	Organism	Substrate	Km	kcat (s ⁻¹)	kcat/K _m (M ⁻¹ s ⁻¹)
N ⁵ -CAIR Synthetase (PurK)	Staphylococc us aureus	AIR	13.9 μΜ	ND	ND
Staphylococc us aureus	ATP	43.2 μΜ	ND	ND	
Staphylococc us aureus	Bicarbonate	18.8 mM	ND	ND	_
AIR Carboxylase (AIRc)	Gallus gallus (Chicken)	Bicarbonate	~1.3 mM¹	32	~2.5 x 10 ⁴
Treponema denticola	Bicarbonate	ND	77	ND	
AIR Synthetase (PurM)	Escherichia coli	FGAM	ND	ND	ND
Human PAICS (AIRc domain)	Homo sapiens	AIR	ND	ND	ND

ND: Not Determined in the cited literature. ¹Value is estimated to be 10-fold lower than that of E. coli PurE, as stated in reference[4][5]. Kinetic data for human **AIR** carboxylase and E. coli **AIR** synthetase are not readily available in publicly accessible literature.

Experimental Protocols



Studying the enzymes involved in **AIR** metabolism requires robust assays. Due to the instability of some intermediates, coupled enzyme systems are frequently employed.

Synthesis of AIR Substrate

Chemical synthesis of **AIR** is challenging due to the lability of the compound. Non-enzymatic synthesis protocols often start from the more stable precursor, 5-aminoimidazole-4-carboxamide ribonucleoside (AICARs), and proceed through chemical modifications.[1] For enzymatic assays, **AIR** is often generated in situ from preceding pathway enzymes or from the reverse reaction of N⁵-C**AIR** mutase.

Assay for N⁵-CAIR Synthetase (PurK) Activity

This activity is typically measured using a continuous, coupled spectrophotometric assay that monitors ATP consumption.

Principle: The ADP produced by PurK is used by pyruvate kinase (PK) to convert
phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate
dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is
monitored by the decrease in absorbance at 340 nm, which is directly proportional to the
PurK activity.

Reagents:

- Assay Buffer: 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂
- Substrates: AIR, ATP, NaHCO₃ (prepare fresh)
- Coupling System: 2 mM PEP, 0.2 mM NADH, 1-2 units/mL PK, 2-4 units/mL LDH
- PurE enzyme (e.g., 4 μM) is included to prevent the accumulation of the unstable N⁵-CAIR product.

Procedure:

- Combine the assay buffer and coupling system components in a quartz microcuvette.
- Add substrates AIR, ATP, and NaHCO₃ to desired final concentrations.



- o Initiate the reaction by adding a small volume of purified PurK enzyme (e.g., 10 μM stock).
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
- Calculate the reaction rate from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for N⁵-CAIR Mutase (PurE) Activity

Since the forward reaction (N⁵-CAIR to CAIR) is difficult to monitor directly, a common approach is to measure the reverse reaction (CAIR to N⁵-CAIR) and couple it to the non-enzymatic breakdown of N⁵-CAIR to AIR. A recently developed fluorescence assay provides high sensitivity.

- Principle: The reverse reaction of PurE converts CAIR to N⁵-CAIR. N⁵-CAIR is chemically unstable and spontaneously decarboxylates to AIR. The generated AIR then reacts with a specially designed fluorescently-tagged isatin probe, causing a large increase in fluorescence intensity that can be measured.
- Reagents:
 - Assay Buffer
 - Substrate: CAIR
 - Enzyme: Purified N⁵-CAIR Mutase (PurE)
 - Quenching Agent: 300 μM ZnCl₂ (to stop the enzymatic reaction)
 - Detection Probe: 20 μM fluorescent isatin conjugate (I-F)
- Procedure:
 - Incubate varying concentrations of PurE with a fixed concentration of CAIR (e.g., 62 μM) for a set time (e.g., 5 minutes).
 - Stop the reaction by adding the quenching agent (ZnCl₂).



- Add the I-F detection probe to measure the amount of AIR produced.
- Monitor the increase in fluorescence over time (e.g., 60 minutes) using an appropriate fluorometer. The rate of fluorescence increase is proportional to the amount of AIR generated and thus to the PurE activity.

Therapeutic Relevance and Drug Development

The stark contrast between the human and microbial pathways for **AIR** carboxylation makes the bacterial enzymes, PurK and PurE, highly attractive targets for the development of novel antibiotics. An inhibitor specific to either of these enzymes would disrupt purine synthesis in bacteria without affecting the human host, offering a selective mechanism of action. Genetic studies have confirmed that deletion of either the purK or purE gene renders bacteria auxotrophic for purines and non-viable in environments like human serum.

Conversely, the de novo purine synthesis pathway is often upregulated in rapidly proliferating cells, including cancer cells, to meet the high demand for nucleotides. This makes the human enzymes in the pathway, including **AIR** carboxylase (PAICS), a promising target for anticancer therapies.[4] Developing inhibitors against PAICS could selectively starve cancer cells of the essential building blocks needed for their growth and division.

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